

Spectroscopic Profile of 4-Hydroxy-2-iodobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxy-2-iodobenzaldehyde

Cat. No.: B1341843

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Hydroxy-2-iodobenzaldehyde** (CAS No: 38170-02-4 / 90151-01-2), a valuable building block in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimentally obtained spectra for this specific compound are not readily available in public databases, this guide presents a predicted spectroscopic profile based on the analysis of structurally analogous compounds.

Chemical Structure and Properties

IUPAC Name: **4-Hydroxy-2-iodobenzaldehyde** Molecular Formula: $C_7H_5IO_2$ Molecular Weight: 248.02 g/mol Appearance: Expected to be a solid at room temperature.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Hydroxy-2-iodobenzaldehyde**. These predictions are derived from the known spectral characteristics of closely related molecules, including 4-bromo-2-hydroxybenzaldehyde, 4-iodobenzaldehyde, and 2-iodobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~9.8 - 10.0	s	-	Aldehyde H (CHO)
~7.6 - 7.8	d	~2.0	H-3
~7.1 - 7.3	dd	~8.5, ~2.0	H-5
~6.9 - 7.1	d	~8.5	H-6
~11.0	s (broad)	-	Phenolic OH

Table 2: Predicted ^{13}C NMR Spectral Data (100 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~195 - 197	Aldehyde C=O
~160 - 162	C-4 (C-OH)
~140 - 142	C-2 (C-I)
~135 - 137	C-5
~120 - 122	C-1
~118 - 120	C-6
~95 - 97	C-3

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 3400	Broad	O-H stretch (phenolic)
~1650 - 1670	Strong	C=O stretch (aldehyde)
~1580 - 1600	Medium	C=C stretch (aromatic)
~1200 - 1300	Medium	C-O stretch (phenol)
~600 - 700	Medium	C-I stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
248	High	[M] ⁺ (Molecular Ion)
247	Medium	[M-H] ⁺
220	Medium	[M-CO] ⁺
121	Medium	[M-I] ⁺
93	Medium	[M-I-CO] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **4-Hydroxy-2-iodobenzaldehyde** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

- **Data Acquisition:** ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer. For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled pulse sequence is used.

Infrared (IR) Spectroscopy

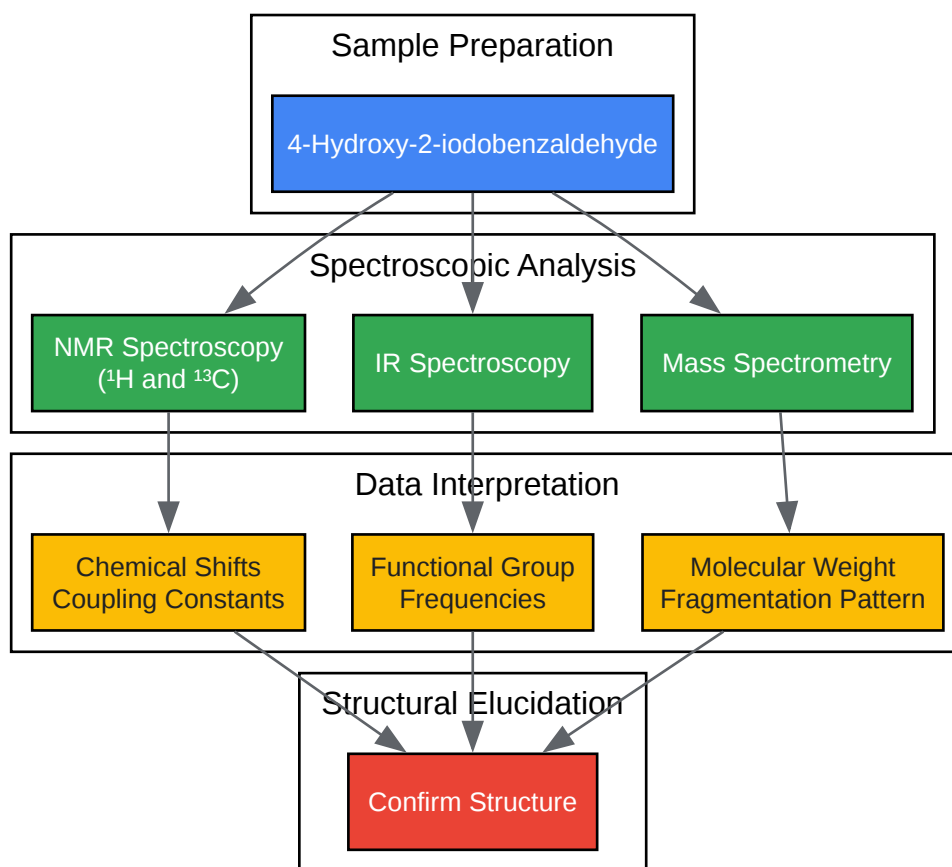
- **Sample Preparation:** A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FT-IR) spectrometer. The spectrum is recorded over the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of a blank KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.
- **Ionization:** Electron Ionization (EI) is used, with a standard electron energy of 70 eV.
- **Analysis:** The ions are separated by a quadrupole mass analyzer, and the mass-to-charge ratio (m/z) of the ions is detected.

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for a chemical compound like **4-Hydroxy-2-iodobenzaldehyde** is depicted in the following diagram.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Hydroxy-2-iodobenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1341843#spectroscopic-data-of-4-hydroxy-2-iodobenzaldehyde-nmr-ir-ms\]](https://www.benchchem.com/product/b1341843#spectroscopic-data-of-4-hydroxy-2-iodobenzaldehyde-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com